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molecular formula C4H11NO2 B121010 Bis(2-hydroxyethyl)-D8-amine CAS No. 103691-51-6

Bis(2-hydroxyethyl)-D8-amine

Cat. No. B121010
M. Wt: 113.18 g/mol
InChI Key: ZBCBWPMODOFKDW-SVYQBANQSA-N
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Patent
US06559342B1

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1OC1.C(CN)O.[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Two
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction over the length of about 20 mm from the inlet at the initial stage
CUSTOM
Type
CUSTOM
Details
The results obtained

Outcomes

Product
Details
Reaction Time
500 h
Name
Type
product
Smiles
N(CCO)CCO
Name
Type
product
Smiles
N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06559342B1

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1OC1.C(CN)O.[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Two
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction over the length of about 20 mm from the inlet at the initial stage
CUSTOM
Type
CUSTOM
Details
The results obtained

Outcomes

Product
Details
Reaction Time
500 h
Name
Type
product
Smiles
N(CCO)CCO
Name
Type
product
Smiles
N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06559342B1

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1OC1.C(CN)O.[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Two
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction over the length of about 20 mm from the inlet at the initial stage
CUSTOM
Type
CUSTOM
Details
The results obtained

Outcomes

Product
Details
Reaction Time
500 h
Name
Type
product
Smiles
N(CCO)CCO
Name
Type
product
Smiles
N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06559342B1

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1OC1.C(CN)O.[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Two
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction over the length of about 20 mm from the inlet at the initial stage
CUSTOM
Type
CUSTOM
Details
The results obtained

Outcomes

Product
Details
Reaction Time
500 h
Name
Type
product
Smiles
N(CCO)CCO
Name
Type
product
Smiles
N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06559342B1

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1OC1.C(CN)O.[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Two
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction over the length of about 20 mm from the inlet at the initial stage
CUSTOM
Type
CUSTOM
Details
The results obtained

Outcomes

Product
Details
Reaction Time
500 h
Name
Type
product
Smiles
N(CCO)CCO
Name
Type
product
Smiles
N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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